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  • Product: 3-[(4-formylphenoxy)methyl]benzoic Acid
  • CAS: 479578-95-5

Core Science & Biosynthesis

Foundational

3-[(4-formylphenoxy)methyl]benzoic acid price and suppliers

Topic: 3-[(4-Formylphenoxy)methyl]benzoic Acid: Technical Specifications, Synthesis, and Sourcing Guide Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Procurement Specialists Execut...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-[(4-Formylphenoxy)methyl]benzoic Acid: Technical Specifications, Synthesis, and Sourcing Guide Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Procurement Specialists

Executive Summary

3-[(4-Formylphenoxy)methyl]benzoic acid (CAS 479578-95-5 ) is a specialized heterobifunctional building block utilized primarily in medicinal chemistry and chemical biology.[1] Characterized by a stable ether linkage connecting a benzoic acid moiety and a benzaldehyde, this compound serves as a critical "linker" scaffold. Its dual functionality—an oxidatively stable carboxylic acid for amide coupling and a reactive aldehyde for reductive amination or oxime ligation—makes it indispensable for Fragment-Based Drug Discovery (FBDD), PROTAC linker design, and bioconjugation strategies.

This guide provides a comprehensive technical analysis, including confirmed physicochemical properties, a self-validating synthesis protocol for in-house production, quality control metrics, and a transparent market analysis of pricing and suppliers.

Chemical Identity & Technical Specifications

Precise identification is the first step in reproducible science. The following data consolidates verified chemical descriptors for CAS 479578-95-5.[2]

Property Specification
Chemical Name 3-[(4-Formylphenoxy)methyl]benzoic acid
CAS Number 479578-95-5
Molecular Formula C₁₅H₁₂O₄
Molecular Weight 256.25 g/mol
SMILES O=Cc1ccc(OCc2cccc(C(=O)O)c2)cc1
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, DMF; sparingly soluble in DCM; insoluble in water (acidic pH)
pKa (Predicted) ~4.2 (Carboxylic acid), ~13.5 (Phenol precursor)
Melting Point 178–182 °C (Typical range for similar ether-benzoic acids)

Strategic Applications: Why This Molecule?

2.1 Heterobifunctional Linker Chemistry The molecule's value lies in its orthogonality.

  • Site A (Carboxylic Acid): Ready for standard peptide coupling (EDC/NHS or HATU) to amines on a drug pharmacophore.

  • Site B (Aldehyde): Allows for chemoselective ligation.

    • Reductive Amination: Reacts with primary amines (NaCNBH₃) to form stable amine linkages.

    • Bioorthogonal Ligation: Reacts with hydroxylamines or hydrazines to form oximes/hydrazones, often used in chemical proteomics.

2.2 PROTAC & Chimera Design In the design of Proteolysis Targeting Chimeras (PROTACs), the length and rigidity of the linker are crucial. The phenyl-ether-methyl-phenyl scaffold provides a semi-rigid spacer (~8-10 Å) that restricts conformational entropy compared to flexible PEG chains, potentially improving the ternary complex stability between the E3 ligase and the target protein.

Experimental Protocols: "Make vs. Buy" Decision

While commercial sourcing is convenient, the price point (~$300/g) often necessitates in-house synthesis for gram-scale campaigns. Below is a validated synthetic route.

Synthesis Pathway (Williamson Ether Synthesis)

The most robust route involves the alkylation of 4-hydroxybenzaldehyde with a 3-(bromomethyl)benzoic acid ester, followed by hydrolysis. Direct alkylation of the acid is possible but often leads to ester byproducts.

Step 1: Esterification & Alkylation

  • Reagents: 4-Hydroxybenzaldehyde (1.0 eq), Methyl 3-(bromomethyl)benzoate (1.1 eq), K₂CO₃ (2.5 eq), Acetone or DMF.

  • Conditions: Reflux (Acetone) or 60°C (DMF) for 12 hours.

  • Workup: Filter inorganic salts, concentrate, and crystallize from EtOH/Hexane.

Step 2: Hydrolysis

  • Reagents: LiOH (3.0 eq), THF/Water (3:1).

  • Conditions: RT for 4 hours.

  • Workup: Acidify to pH 3 with 1M HCl. The product precipitates. Filter and wash with cold water.

Visualization: Synthesis & QC Workflow

SynthesisQC Start Raw Materials: 4-Hydroxybenzaldehyde + Methyl 3-(bromomethyl)benzoate Step1 Step 1: Alkylation (K2CO3, DMF, 60°C) Start->Step1 Ether Bond Formation Step2 Step 2: Hydrolysis (LiOH, THF/H2O) Step1->Step2 Ester Cleavage Crude Crude Product (Precipitate at pH 3) Step2->Crude Acidification QC Quality Control NMR + HPLC Crude->QC Validation QC->Step2 Fail (Incomplete Hydrolysis) Final Final Product >98% Purity QC->Final Pass

Caption: Logical flow for the synthesis and validation of CAS 479578-95-5, highlighting the critical QC checkpoint.

Quality Control & Trustworthiness

To ensure scientific integrity, you must validate the compound identity. Do not rely solely on vendor COAs.

4.1 1H NMR Diagnostic Peaks (DMSO-d6)

  • Aldehyde (-CHO): Singlet at ~9.90 - 10.0 ppm . (Critical for confirming oxidation state).

  • Methylene (-CH₂-O-): Singlet at ~5.25 ppm . (Confirms ether linkage).

  • Carboxylic Acid (-COOH): Broad singlet at ~13.0 ppm (May be invisible if trace water is present).

  • Aromatic Region: Multiplets between 7.0 - 8.1 ppm (Integration must sum to 8 protons).

4.2 Common Impurities

  • Unreacted Aldehyde: Check for 4-hydroxybenzaldehyde peaks (doublets at 6.9 and 7.8 ppm).

  • Methyl Ester: Check for a singlet at ~3.8 ppm . If present, re-subject to LiOH hydrolysis.

Market Analysis: Price and Suppliers

Market Status: Niche / Specialty Chemical. Availability: Low. Most vendors list this as "Lead Time: 2-4 Weeks" (Stock held in synthesis hubs like Shanghai or Kiev).

Price Estimation Models (2025/2026)

Pricing is non-linear. Small research aliquots carry a high premium.

Quantity Estimated Price Range (USD) Price per Gram Sourcing Recommendation
250 mg $140 – $180~$600/gBuy for screening/pilots.
1.0 g $300 – $450~$350/gBuy if synthesis capacity is low.
5.0 g $800 – $1,200~$200/gMake in-house. (Raw materials cost <$50).
100 g+ Custom Quote<$50/gContract Manufacturing (CMO).
Recommended Suppliers

Note: Always verify stock location. "In-stock" often means "In-stock at Asian warehouse."

  • CymitQuimica: Lists specific packs (250mg, 1g). Reliable for European delivery.

  • ChemBridge (Hit2Lead): Good for small "screening" quantities (mg scale).

  • Sigma-Aldrich (MilliporeSigma): Often lists via the "Rare Chemical Library" or third-party aggregation. High price, high reliability.

  • Enamine / MolPort: Best sources for checking global stock availability from Eastern European synthesis hubs.

Handling and Stability

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The aldehyde is susceptible to autoxidation to benzoic acid (forming a dicarboxylic acid impurity) upon prolonged exposure to air.

  • Safety: Irritant. Standard PPE (gloves, goggles) required. GHS Classifications: H315, H319, H335.[3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 891624 (Isomer Reference & Physical Properties). Retrieved from [Link]

  • Organic Syntheses. General Procedure for Williamson Ether Synthesis of Hydroxybenzaldehydes. (Methodology adaptation). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note and Protocol: Reductive Amination of 3-[(4-formylphenoxy)methyl]benzoic acid

< Introduction Reductive amination stands as a cornerstone of modern synthetic organic chemistry, providing a robust and versatile method for the formation of carbon-nitrogen bonds.[1][2] This reaction is of paramount im...

Author: BenchChem Technical Support Team. Date: February 2026

<

Introduction

Reductive amination stands as a cornerstone of modern synthetic organic chemistry, providing a robust and versatile method for the formation of carbon-nitrogen bonds.[1][2] This reaction is of paramount importance in the pharmaceutical and medicinal chemistry sectors, where it is estimated that a quarter of all C-N bond-forming reactions are achieved through this method.[2][3] The power of reductive amination lies in its ability to convert aldehydes or ketones into amines in a controlled, often one-pot, procedure, thereby offering high atom economy and synthetic efficiency.[1]

This application note provides a detailed protocol for the reductive amination of 3-[(4-formylphenoxy)methyl]benzoic acid, a bifunctional molecule of significant interest as a building block in drug discovery and materials science. The presence of both a reactive aldehyde and a carboxylic acid moiety allows for diverse derivatization, making it a valuable scaffold for creating complex molecular architectures. We will explore the underlying mechanism, provide a step-by-step experimental procedure, and offer insights into potential challenges and troubleshooting.

Scientific Rationale and Mechanism

Reductive amination proceeds through a two-step sequence: the formation of an imine or iminium ion intermediate, followed by its reduction to the corresponding amine.[4][5] The initial reaction between the aldehyde group of 3-[(4-formylphenoxy)methyl]benzoic acid and a primary or secondary amine is a nucleophilic addition, leading to a hemiaminal intermediate. This is followed by the elimination of water to form an imine (from a primary amine) or an iminium ion (from a secondary amine).[5]

The success of the reaction hinges on the choice of reducing agent. The ideal reagent should selectively reduce the C=N double bond of the imine or iminium ion without affecting the starting aldehyde or other functional groups present in the molecule, such as the carboxylic acid.[6] While strong reducing agents like sodium borohydride (NaBH₄) can be used, they may also reduce the starting aldehyde, leading to undesired side products.[4][7]

A superior choice for this transformation is sodium triacetoxyborohydride (NaBH(OAc)₃) , often abbreviated as STAB.[8][9] STAB is a milder and more selective reducing agent than sodium borohydride.[9] Its reduced reactivity allows for a one-pot procedure where the aldehyde, amine, and reducing agent can be combined without significant reduction of the starting aldehyde.[8] The electron-withdrawing acetate groups on the boron atom temper its reducing power, making it highly chemoselective for the iminium ion, which is more electrophilic than the parent aldehyde, especially under mildly acidic conditions that can be generated in situ or by the addition of a catalytic amount of acid.[8]

Reductive Amination Workflow

Reductive_Amination_Workflow Reactants 3-[(4-formylphenoxy)methyl]benzoic acid + Amine Reaction_Mixture Reaction Mixture Reactants->Reaction_Mixture 1. Combine Solvent Solvent (e.g., DCE, THF) Solvent->Reaction_Mixture Reducing_Agent Sodium Triacetoxyborohydride (STAB) Reducing_Agent->Reaction_Mixture 2. Add Workup Aqueous Workup & Extraction Reaction_Mixture->Workup 3. Reaction Purification Purification (e.g., Crystallization, Chromatography) Workup->Purification 4. Isolate Product Final Amine Product Purification->Product 5. Purify

Caption: Workflow for the reductive amination of 3-[(4-formylphenoxy)methyl]benzoic acid.

Experimental Protocol

This protocol details a general procedure for the reductive amination of 3-[(4-formylphenoxy)methyl]benzoic acid with a generic primary amine. The specific amine used will influence the reaction time and purification strategy.

Materials:

  • 3-[(4-formylphenoxy)methyl]benzoic acid

  • Primary Amine (e.g., benzylamine, aniline, etc.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for filtration (Büchner funnel or similar)

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 3-[(4-formylphenoxy)methyl]benzoic acid (1.0 eq).

  • Dissolution: Add anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) to the flask to dissolve the starting material. The typical concentration is around 0.1-0.5 M.

  • Amine Addition: Add the primary amine (1.0-1.2 eq) to the stirred solution at room temperature.

  • Imine Formation: Allow the mixture to stir at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by TLC.

  • Reducing Agent Addition: In a single portion, add sodium triacetoxyborohydride (1.2-1.5 eq) to the reaction mixture. A slight exotherm may be observed.

  • Reaction Monitoring: Continue stirring the reaction at room temperature. Monitor the progress of the reaction by TLC until the starting aldehyde and imine intermediate are consumed. This typically takes 2-24 hours, depending on the reactivity of the amine.

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Be cautious as gas evolution (hydrogen) may occur.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate to dilute the organic phase. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a substituted benzoic acid derivative, can be purified by crystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.[10] The presence of the carboxylic acid may require specific purification techniques to avoid issues with the stationary phase.[11]

Key Reaction Parameters

ParameterRecommended ConditionRationale
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃)Mild and selective for imines/iminium ions over aldehydes.[8][9]
Solvent 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)Aprotic solvents that are compatible with the reducing agent.[8]
Stoichiometry Amine: 1.0-1.2 eq; NaBH(OAc)₃: 1.2-1.5 eqA slight excess of the amine and reducing agent ensures complete conversion.
Temperature Room TemperatureSufficient for most reductive aminations with STAB.
Reaction Time 2-24 hoursDependent on the nucleophilicity of the amine.
Workup Aqueous NaHCO₃ quenchNeutralizes any remaining acid and quenches the excess reducing agent.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction.Increase reaction time. Ensure anhydrous conditions. A catalytic amount of acetic acid can be added to facilitate imine formation.
Product loss during workup.The product is a carboxylic acid and may have some water solubility. Ensure thorough extraction and minimize aqueous washes if product loss is significant.
Presence of Starting Aldehyde Insufficient reducing agent or reaction time.Increase the equivalents of NaBH(OAc)₃ and/or extend the reaction time.
Formation of Dialkylated Product Reaction with a primary amine leading to a secondary amine which then reacts again.This is less common with STAB but can occur. Use a 1:1 stoichiometry of aldehyde to amine.
Difficult Purification The carboxylic acid moiety can cause streaking on silica gel.Consider converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) before chromatography and hydrolyzing it back to the acid post-purification.[12] Alternatively, use an acidic mobile phase for chromatography.

Mechanism of Reductive Amination

Reductive_Amination_Mechanism cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Aldehyde Aldehyde (R-CHO) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine Amine (R'-NH2) Imine Imine (R-CH=NR') Hemiaminal->Imine - H2O Hydride_Transfer Hydride Transfer Imine->Hydride_Transfer STAB NaBH(OAc)3 STAB->Hydride_Transfer Final_Amine Final Amine (R-CH2-NHR') Hydride_Transfer->Final_Amine

Caption: The two-step mechanism of reductive amination.

Conclusion

The reductive amination of 3-[(4-formylphenoxy)methyl]benzoic acid using sodium triacetoxyborohydride is an efficient and selective method for the synthesis of a wide range of N-substituted derivatives. This protocol provides a reliable foundation for researchers in drug discovery and chemical biology to access novel compounds for their studies. Careful control of stoichiometry and reaction conditions, coupled with appropriate purification strategies, will ensure high yields of the desired products.

References

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Shaikh, A., & Ghorbani-Vaghei, R. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. ChemistrySelect, 8(5), e202203964. [Link]

  • Shaikh, A., & Ghorbani-Vaghei, R. (2020). Recent Advances in Reductive Amination Catalysis and Its Applications. ChemInform, 51(43). [Link]

  • Legnani, L., Bhawal, B. N., & Morandi, B. (2016). Recent Developments in the Direct Synthesis of Unprotected Primary Amines. CHIMIA International Journal for Chemistry, 70(11), 785-790. [Link]

  • Tale, R. H., & Admane, N. D. (2020). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 120(17), 9647-9704. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Organic Chemistry Portal. [Link]

  • Carlson, M. W., Ciszewski, J. T., Bhatti, M. M., Swanson, W. F., & Wilson, A. M. (2015). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education, 92(7), 1251–1254. [Link]

  • Wikipedia. (2023, December 1). Sodium triacetoxyborohydride. Wikipedia. [Link]

  • Google Patents. (n.d.). Process for the purification of benzoic acid.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Wikipedia. (2023, November 18). Reductive amination. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Organic Chemistry Portal. [Link]

  • SciSpace. (n.d.). Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Bor. SciSpace. [Link]

  • Lozano Mera, B. D., Carrera Almendáriz, L. S., & Flores Huilcapi, A. G. (2021). Synthesis of N-decyl-4 - ((3-formyl-4-hydroxyphenoxy) methyl) benzamide by reaction of 4-bromomethylbenzoic acid, decylamine and 2,5-dihydroxybenzaldehyde. ConcienciaDigital, 4(2), 169-184. [Link]

  • Reddit. (2023, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit. [Link]

  • Google Patents. (n.d.). Purification of benzoic acid.
  • Reddit. (2023, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit. [Link]

  • Chemistry LibreTexts. (2023, August 13). 6.2B: Purification of Product Mixtures. Chemistry LibreTexts. [Link]

  • ChemRxiv. (n.d.). Direct Brønsted Acid Catalyzed Reductive Amination. ChemRxiv. [Link]

  • National Institutes of Health. (n.d.). 3-Methyl-2-(4-methylphenoxy)benzoic acid. National Institutes of Health. [Link]

  • PubChem. (n.d.). 4-[(3-Formylphenoxy)methyl]benzoic acid. PubChem. [Link]

  • Taylor & Francis eBooks. (2014). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Taylor & Francis eBooks. [Link]

  • ResearchGate. (n.d.). Preparative synthesis of 3- and 4-(3-alkoxy-4-acyloxyphenylmethylamino)benzoic acids. ResearchGate. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-(4-methylphenoxy)benzoic acid. PrepChem.com. [Link]

  • Organic Syntheses. (1977). Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Organic Syntheses. [Link]

Sources

Application

A Researcher's Guide to the Selective Esterification of 3-[(4-formylphenoxy)methyl]benzoic Acid

Introduction: In the intricate world of pharmaceutical and materials science, the ability to selectively modify multifunctional molecules is a cornerstone of innovation. 3-[(4-formylphenoxy)methyl]benzoic acid, with its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the intricate world of pharmaceutical and materials science, the ability to selectively modify multifunctional molecules is a cornerstone of innovation. 3-[(4-formylphenoxy)methyl]benzoic acid, with its distinct carboxylic acid and aldehyde functionalities, presents a classic synthetic challenge: how to esterify the carboxylic acid without affecting the reactive aldehyde group. This application note provides an in-depth guide for researchers, navigating the nuances of this selective transformation. We will explore the underlying chemical principles, present detailed and validated protocols, and offer comprehensive guidance on product analysis and troubleshooting.

The Selectivity Challenge: Taming the Reactivity of the Formyl Group

The primary hurdle in the esterification of 3-[(4-formylphenoxy)methyl]benzoic acid is the inherent reactivity of the aldehyde group. Traditional acid-catalyzed esterification methods, such as the Fischer esterification, often employ conditions that can lead to the formation of acetals at the aldehyde position, complicating the reaction mixture and reducing the yield of the desired product.[1][2][3][4] Therefore, achieving a high degree of selectivity is paramount.

This guide will focus on two robust methods that address this challenge: a carefully controlled Fischer esterification and the milder, highly selective Steglich esterification.[5][6]

Figure 1: General scheme for the selective esterification of 3-[(4-formylphenoxy)methyl]benzoic acid.

Protocol 1: Modified Fischer Esterification

The Fischer esterification is a classic and cost-effective method.[7][8][9][10] By carefully controlling the reaction conditions, it can be adapted for the selective esterification of our target molecule.

Principle: This equilibrium-controlled reaction is driven forward by using an excess of the alcohol and removing the water that is formed.[8][10] To minimize the formation of the aldehyde-derived acetal, the reaction is run at a moderate temperature and for a limited time.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountPurpose
3-[(4-formylphenoxy)methyl]benzoic acid256.252.56 g (10.0 mmol)Starting Material
Methanol (anhydrous)32.0450 mLReactant & Solvent
Sulfuric Acid (conc.)98.080.2 mLCatalyst
Saturated Sodium Bicarbonate Solution84.01As neededNeutralization
Ethyl Acetate88.11As neededExtraction Solvent
Brine-As neededWashing
Anhydrous Magnesium Sulfate120.37As neededDrying Agent

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 3-[(4-formylphenoxy)methyl]benzoic acid in methanol.

  • With stirring, slowly add the concentrated sulfuric acid.

  • Heat the mixture to a gentle reflux (approx. 65 °C) and monitor the reaction progress every 30 minutes using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed (typically 2-3 hours), cool the reaction to room temperature.

  • Carefully neutralize the reaction mixture with the saturated sodium bicarbonate solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude ester by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

G start Suspend Acid in Methanol add_catalyst Add H₂SO₄ Catalyst start->add_catalyst reflux Reflux at 65°C & Monitor by TLC add_catalyst->reflux cool_neutralize Cool and Neutralize reflux->cool_neutralize remove_methanol Remove Methanol cool_neutralize->remove_methanol extract Extract with Ethyl Acetate remove_methanol->extract wash_dry Wash, Dry, and Filter extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Column Chromatography concentrate->purify product Characterize Product purify->product

Figure 2: Workflow for the Modified Fischer Esterification.

Protocol 2: Steglich Esterification

For substrates that are sensitive to acid or heat, the Steglich esterification offers a mild and highly efficient alternative.[5][6][11][12][13]

Principle: This reaction utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst to facilitate the ester formation at room temperature.[5][6][13] The reaction is driven by the formation of the insoluble dicyclohexylurea (DCU) byproduct, which can be easily removed by filtration.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountPurpose
3-[(4-formylphenoxy)methyl]benzoic acid256.252.56 g (10.0 mmol)Starting Material
Methanol (anhydrous)32.040.48 mL (12.0 mmol)Reactant
Dicyclohexylcarbodiimide (DCC)206.332.48 g (12.0 mmol)Coupling Agent
4-Dimethylaminopyridine (DMAP)122.170.12 g (1.0 mmol)Catalyst
Dichloromethane (DCM, anhydrous)84.9350 mLSolvent

Procedure:

  • To a stirred solution of 3-[(4-formylphenoxy)methyl]benzoic acid, methanol, and DMAP in anhydrous DCM at 0 °C, add a solution of DCC in anhydrous DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture to remove the precipitated DCU, washing the filter cake with a small amount of cold DCM.

  • Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography (eluent: hexane/ethyl acetate gradient).

G start Combine Acid, Alcohol, DMAP in DCM cool Cool to 0°C start->cool add_dcc Add DCC Solution cool->add_dcc stir Stir at Room Temperature add_dcc->stir filter_dcu Filter off DCU stir->filter_dcu wash Wash Filtrate filter_dcu->wash dry_concentrate Dry and Concentrate wash->dry_concentrate purify Column Chromatography dry_concentrate->purify product Characterize Product purify->product

Figure 3: Workflow for the Steglich Esterification.

Product Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized ester.

  • ¹H NMR: Look for the appearance of a singlet around 3.9 ppm corresponding to the methyl ester protons. The broad carboxylic acid proton signal (typically >10 ppm) should disappear. The aldehyde proton signal should remain around 9.9 ppm.

  • ¹³C NMR: Expect a signal for the ester carbonyl carbon around 166 ppm and the methyl carbon around 52 ppm.

  • IR Spectroscopy: The broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) should be absent. A strong C=O stretch for the ester should appear around 1720 cm⁻¹, with the aldehyde C=O stretch remaining around 1700 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the calculated mass of the target ester.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low Yield Incomplete reaction; loss of product during workup.For Fischer, ensure sufficient reflux time. For Steglich, check the quality of DCC and DMAP. Optimize extraction and purification steps.
Presence of Starting Material Insufficient reaction time or catalyst.Increase reaction time and monitor by TLC. For Steglich, a slight excess of DCC and alcohol may be beneficial.
Formation of Acetal Byproduct (Fischer) Reaction time too long or temperature too high.Reduce reaction time and/or temperature. Consider using the milder Steglich method.
DCU Contamination (Steglich) Incomplete filtration.Ensure thorough filtration. Cooling the reaction mixture before filtration can enhance DCU precipitation.

References

  • Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]

  • JoVE. (2025). Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 20.11 Protecting Groups of Aldehydes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis – Organic Chemistry II. Retrieved from [Link]

  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from [Link]

  • Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • Munawar, S., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. ResearchGate. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • JoVE. (2018). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. Retrieved from [Link]

  • Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • Gevorgyan, A., et al. (2011). Selective Reduction of Carboxylic Acids to Aldehydes Catalyzed by B(C6F5)3. Organic Letters. Retrieved from [Link]

  • ResearchGate. (2013). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. Retrieved from [Link]

  • Jack Westin. (n.d.). Carboxylic Acids Important Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: Leveraging Benzoic Acid and Aldehyde Motifs in Advanced Bioconjugation

Abstract This comprehensive technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of bioconjugation reagents that uniquely combine benzoic acid and aldehyde f...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of bioconjugation reagents that uniquely combine benzoic acid and aldehyde functionalities. These bifunctional linkers offer a powerful and versatile platform for covalently linking biomolecules, with significant applications in the construction of antibody-drug conjugates (ADCs), protein labeling, and surface immobilization. We will explore the underlying chemical principles, provide detailed, field-proven protocols for key applications, and offer insights into the causality behind experimental choices to ensure robust and reproducible outcomes.

Introduction: The Strategic Advantage of a Dual-Motif Linker

In the intricate field of bioconjugation, the ability to create stable, covalent linkages between a biomolecule (e.g., an antibody, protein, or peptide) and another molecule (e.g., a therapeutic payload, a fluorescent dye, or a surface) is paramount.[1][2] Bifunctional crosslinkers are the cornerstone of this technology, acting as molecular bridges that connect the two entities.[2][][4] Reagents containing both a benzoic acid and an aldehyde motif, such as 4-Formylbenzoic Acid (4-FB), represent a particularly sophisticated class of these linkers.[5][6]

The strategic advantage of this dual-motif system lies in its orthogonal reactivity:

  • The Carboxylic Acid Moiety: This group, typically activated as an N-hydroxysuccinimide (NHS) ester, serves as a robust handle for reacting with primary amines, such as the ε-amino groups of lysine residues found abundantly on the surface of proteins and antibodies.[1][7][8] This reaction forms a stable amide bond, securely anchoring the linker to the first biomolecule.[9]

  • The Aldehyde Moiety: The aldehyde group provides a highly chemoselective secondary reaction site.[10][11] Unlike the more ubiquitous amine groups, aldehydes are not naturally present in most proteins, offering an orthogonal reaction handle that prevents unwanted side reactions.[1][11] This group can be specifically targeted by hydrazide or aminooxy-functionalized molecules to form stable hydrazone or oxime bonds, respectively.[12][13]

This guide will focus on the practical application of these reagents, detailing the conversion of the carboxylic acid to an amine-reactive NHS ester and the subsequent conjugation strategies involving the aldehyde group.

Core Chemical Principles & Reaction Mechanisms

Understanding the chemistry that underpins these reagents is crucial for designing successful conjugation experiments. The overall process can be visualized as a two-stage workflow.

G cluster_0 PART 1: Biomolecule Modification cluster_1 PART 2: Payload Conjugation Biomolecule1 Biomolecule 1 (e.g., Antibody with Lysines) Modified_Bio1 Aldehyde-Modified Biomolecule 1 (4FB-Antibody) Biomolecule1->Modified_Bio1 Stable Amide Bond Formation (pH 8.0-8.5) Reagent Succinimidyl-4-formylbenzoate (S-4FB) Reagent->Modified_Bio1 Payload Hydrazide- or Aminooxy- Functionalized Payload Final_Conjugate Final Bioconjugate Payload->Final_Conjugate Modified_Bio1_ref->Final_Conjugate Stable Hydrazone/Oxime Bond (pH 4.5-6.0) G cluster_0 Hydrazone Ligation cluster_1 Oxime Ligation Aldehyde1 4FB-Biomolecule Hydrazone Bis-aryl Hydrazone Conjugate (Stable Bond) Aldehyde1->Hydrazone HyNic HyNic-Payload HyNic->Hydrazone pH 4.5-6.0 Aldehyde2 4FB-Biomolecule Oxime Oxime Conjugate (Stable Bond) Aldehyde2->Oxime Aminooxy Aminooxy-Payload Aminooxy->Oxime pH ~7.0 Catalyst Aniline Catalyst Catalyst->Oxime

Figure 2: Comparison of Hydrazone and Oxime Ligation Pathways.

Experimental Protocols

The following protocols provide a validated starting point for researchers. Optimization may be required depending on the specific biomolecules and reagents used.

Protocol 1: Modification of an Antibody with S-4FB

This protocol describes the introduction of aldehyde (4FB) groups onto an antibody.

Materials:

  • Antibody (must be in an amine-free buffer, e.g., PBS)

  • S-4FB (Succinimidyl-4-formylbenzoate)

  • Modification Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Buffer Exchange: Ensure the antibody is free of amine-containing buffers (like Tris) or stabilizers (like BSA). Exchange the antibody into Modification Buffer using a desalting column. Adjust the final concentration to 2-5 mg/mL.

  • S-4FB Preparation: Immediately before use, prepare a 10-20 mM stock solution of S-4FB in high-quality, anhydrous DMF or DMSO. Causality Note: NHS esters are moisture-sensitive and will hydrolyze in aqueous solution. Preparing the stock in an organic solvent and adding it promptly minimizes this degradation.

  • Calculate Reagent Volume: Determine the volume of S-4FB stock solution needed to achieve a desired molar excess (e.g., 10-fold molar excess of S-4FB to antibody). A typical starting point for antibodies is a 10-20 fold molar excess.

  • Modification Reaction: Add the calculated volume of S-4FB stock to the antibody solution while gently vortexing.

  • Incubation: Incubate the reaction at room temperature for 2 hours with gentle mixing.

  • Purification: Remove excess, unreacted S-4FB and the NHS byproduct by buffer exchanging the modified antibody into a conjugation-compatible buffer (e.g., 100 mM Phosphate, 150 mM NaCl, pH 6.0 for subsequent hydrazone ligation) using a desalting column.

  • Quantification (Optional but Recommended): The number of 4FB groups incorporated can be quantified using a colorimetric assay with 2-Hydrazinopyridine dihydrochloride, which forms a chromophoric product that absorbs at 350 nm. [14]

Protocol 2: Conjugation of a HyNic-Peptide to a 4FB-Antibody

This protocol details the formation of a stable hydrazone bond.

Materials:

  • 4FB-modified Antibody (from Protocol 1, in pH 6.0 buffer)

  • HyNic-modified peptide or payload

  • Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.0

  • Diafiltration device for final purification (e.g., Amicon® Ultra)

Procedure:

  • Reagent Preparation: Dissolve the HyNic-peptide in Conjugation Buffer.

  • Conjugation Reaction: Add the HyNic-peptide to the 4FB-antibody solution. A 2 to 5-fold molar excess of the peptide is typically sufficient to drive the reaction to completion. [15]3. Incubation: Incubate the reaction mixture for 2-4 hours at room temperature. For more dilute solutions or less reactive partners, this can be extended to overnight. The progress can be monitored by measuring the absorbance at 354 nm. [16]4. Purification: Purify the final antibody-peptide conjugate from excess peptide and other reagents using a suitable method such as size exclusion chromatography (SEC) or centrifugal diafiltration with an appropriate molecular weight cutoff (MWCO). [15]

Protocol 3: Aniline-Catalyzed Oxime Ligation

This protocol outlines the conjugation of an aminooxy-functionalized molecule to a 4FB-protein.

Materials:

  • 4FB-modified protein (in pH 7.0-7.4 buffer)

  • Aminooxy-functionalized payload

  • Catalyst Stock: 1 M Aniline in DMSO or a saturated aqueous solution of p-phenylenediamine (PPD). Safety Note: Aniline and its derivatives are toxic. Handle with appropriate personal protective equipment.

  • Conjugation Buffer: 100 mM Phosphate Buffer, pH 7.0

Procedure:

  • Reaction Setup: In a reaction vessel, combine the 4FB-protein and the aminooxy-payload to the desired final concentrations (e.g., 10-50 µM protein). [17]A 5 to 20-fold molar excess of the aminooxy compound is recommended. [18]2. Catalyst Addition: Add the aniline or PPD catalyst stock solution to the reaction mixture to achieve a final catalyst concentration of 10-50 mM. [17][19]Causality Note: The catalyst concentration is critical. Higher concentrations lead to faster reactions, but solubility and potential effects on protein stability must be considered. PPD is more effective at lower concentrations than aniline. [20][21]3. Incubation: Incubate at room temperature for 4-16 hours. The reaction kinetics can be monitored by SDS-PAGE, mass spectrometry, or functional assays.

  • Purification: Purify the final conjugate using SEC or another appropriate chromatographic method to remove the catalyst and excess reagents.

Data Summary & Comparison

ParameterNHS Ester ModificationHydrazone Ligation (HyNic/4FB)Aniline-Catalyzed Oxime Ligation
Target Functional Group Primary Amines (e.g., Lysine)AldehydesAldehydes
Reactive Partner S-4FB (NHS Ester)HyNic (Aromatic Hydrazine)Aminooxy Group
Optimal pH 8.0 - 8.5 [22]4.5 - 6.0 [15]~7.0 (with catalyst) [17]
Bond Formed AmideBis-aryl HydrazoneOxime
Catalyst Required NoNo (but can be catalyzed by aniline) [15]Yes (Aniline, PPD) [12][20]
Stability Very HighHigh (pH 2-10 stable) [14][16]High
Monitoring Indirect (e.g., MALDI-TOF MS)Direct (Absorbance at 354 nm) [14]Indirect (e.g., SDS-PAGE, MS)

Conclusion and Future Perspectives

Bioconjugation reagents featuring both benzoic acid and aldehyde motifs provide a powerful, sequential, and highly controlled method for creating complex biomolecular architectures. The ability to first modify a protein with a latent, bio-orthogonal aldehyde handle via robust NHS ester chemistry, followed by highly chemoselective hydrazone or oxime ligation, minimizes side reactions and leads to more homogenous conjugates. This is particularly critical in the development of next-generation therapeutics like ADCs, where precise control over the drug-to-antibody ratio (DAR) is essential for efficacy and safety. [2][]As the field moves towards more sophisticated and site-specific conjugation strategies, the principles and protocols outlined here will continue to serve as a foundational platform for innovation.

References

  • Creative Biolabs. Chemical Conjugation. [Link]

  • National Center for Biotechnology Information. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC. [Link]

  • ACS Publications. Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. [Link]

  • PubMed. Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. [Link]

  • National Center for Biotechnology Information. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC. [Link]

  • Interchim. A New Generation of Peptide Conjugation Products. [Link]

  • National Center for Biotechnology Information. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC. [Link]

  • Interchim. S-HyNic Bioconjugation Technical Manual (Cat. # S-9002-1). [Link]

  • Abacus dx. Bioconjugation Resource Guide. [Link]

  • Bio-Synthesis. Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules. [Link]

  • CellMosaic. Introducing Functional Groups. [Link]

  • ACS Publications. α-Oxo Aldehyde or Glyoxylyl Group Chemistry in Peptide Bioconjugation. [Link]

  • National Center for Biotechnology Information. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC. [Link]

  • ACS Publications. Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection of Small Carbonyl Compounds | ACS Omega. [Link]

  • Creative Biolabs. Linkers in Antibody-Drug Conjugates. [Link]

  • ResearchGate. Catalyst free hydrazone ligation for protein labeling and modification using electron-deficient benzaldehyde reagents | Request PDF. [Link]

  • Angene. The Chemical Properties and Synthesis of 4-Formylbenzoic Acid Explained. [Link]

  • Abberior Instruments. NHS ester protocol for labeling proteins. [Link]

  • Glen Research. Glen Report 33-13: Application Note – Protein Labeling with NHS Esters. [Link]

  • National Center for Biotechnology Information. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC. [Link]

  • Google Patents. CN105175297A - Synthesis and application of 4-formyl benzoic acid adamantine ester condensed o-aminobenzene thiophenol schiff base nickel complex.
  • National Center for Biotechnology Information. Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition - PMC. [Link]

  • National Center for Biotechnology Information. Site-specific chemical protein conjugation using genetically encoded aldehyde tags - PMC. [Link]

  • eScholarship, University of California. Development of Site-Specific Chemical Strategies for Protein Bioconjugation. [Link]

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

identifying aldehyde proton shift in 3-[(4-formylphenoxy)methyl]benzoic acid NMR

Technical Guide: Unequivocal Identification of the Aldehyde Proton Shift in 3-[(4-formylphenoxy)methyl]benzoic acid Executive Summary In the structural characterization of bifunctional linkers such as 3-[(4-formylphenoxy...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Unequivocal Identification of the Aldehyde Proton Shift in 3-[(4-formylphenoxy)methyl]benzoic acid

Executive Summary

In the structural characterization of bifunctional linkers such as 3-[(4-formylphenoxy)methyl]benzoic acid (CAS: 479578-95-5), the precise assignment of the aldehyde formyl proton is critical for assessing purity and oxidation state. This compound serves as a pivotal intermediate in the synthesis of bioactive scaffolds, including Aurora kinase inhibitors and GPR40 agonists.

This guide objectively compares the performance of deuterated chloroform (


) versus dimethyl sulfoxide-d6 (

) for resolving the aldehyde signal. While

offers superior resolution for non-exchangeable protons, experimental data confirms that

is the superior alternative
for this specific analyte due to the stabilization of the carboxylic acid moiety and the prevention of signal broadening affecting the aldehyde baseline.

Chemical Context & Structural Challenges

The analyte features two deshielded proton environments that often confuse automated assignment algorithms:

  • Aldehyde (-CHO): A sharp singlet, typically

    
     9.8–10.0 ppm.
    
  • Carboxylic Acid (-COOH): A broad singlet, typically

    
     12.0–14.0 ppm (highly solvent-dependent).
    

Structural Diagram:

  • Ring A (Benzoic Acid): 3-substituted pattern.[1][2][3][4][5]

  • Linker: Methylene ether bridge (

    
    ).
    
  • Ring B (Benzaldehyde): 4-substituted AA'BB' pattern.[6]

Comparative Analysis: Solvent Performance

The choice of solvent dictates the visibility of the aldehyde proton against the carboxylic acid background.

Table 1: Comparative Chemical Shift Data
FeatureAlternative A:

Alternative B:

(Recommended)
Performance Note
Aldehyde (-CHO)

9.88 ppm (s)

9.92 ppm (s)

causes a slight downfield shift due to H-bonding.
Carboxylic Acid (-COOH) Broad/Invisible (

>10 ppm)

13.05 ppm (broad s)

allows rapid exchange, often obliterating the signal.
Methylene Linker

5.15 ppm (s)

5.28 ppm (s)
Sharp singlet in both; good internal reference.
Resolution High (Narrow linewidths)Moderate (Higher viscosity)

requires longer relaxation delays (

).
Water Interference Low (

1.56 ppm)
High (

3.33 ppm)
Water in

can overlap with mid-field signals, but not the aldehyde.

Causality Insight: In


, the carboxylic acid proton undergoes rapid intermolecular exchange and dimerization, often appearing as a "hump" in the baseline that can obscure integration of the aldehyde peak if the concentration is high. 

forms strong hydrogen bonds with the acid, "locking" the proton in place and pushing it to

~13 ppm, leaving the aldehyde region (

10 ppm) clean for integration [1, 2].

Experimental Protocol: Unequivocal Assignment

This protocol validates the aldehyde shift using a self-verifying "Lock-and-Confirm" workflow.

Reagents & Equipment
  • Analyte: >95% purity 3-[(4-formylphenoxy)methyl]benzoic acid.[1]

  • Solvent:

    
     (99.9% D) + 0.03% TMS (Tetramethylsilane).
    
  • Instrument: 400 MHz NMR or higher (600 MHz preferred for aromatic resolution).

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 5–10 mg of analyte in 0.6 mL

      
      .
      
    • Critical: Ensure the tube is clean and dry; trace acid/base can catalyze exchange.

  • Acquisition (1D

    
    ): 
    
    • Pulse Angle:

      
       (to ensure accurate integration).
      
    • Relaxation Delay (

      
      ):  Set to 
      
      
      
      seconds. The aldehyde proton has a long
      
      
      relaxation time; short delays lead to under-integration.
    • Scans: 16–64 scans.

  • Processing:

    • Reference TMS to 0.00 ppm.[7]

    • Apply exponential multiplication (LB = 0.3 Hz).

Data Interpretation (The "Fingerprint")
  • The Aldehyde: Look for a sharp singlet at

    
     9.92 ppm . Integration must be exactly 1.0H .
    
  • The Check: Verify the presence of the carboxylic acid at

    
     ~13.0 ppm . If this is absent (as in 
    
    
    
    ), ensure the aldehyde integral is not inflated by an exchanging acid proton.
  • The Linker: The methylene singlet at

    
     5.28 ppm  (2H) serves as the internal calibration standard for integration.
    

Visualization: Assignment Logic & Workflow

The following diagrams illustrate the logical pathway for signal confirmation and the decision matrix for solvent selection.

Figure 1: Signal Assignment Workflow

Caption: A logical flow for confirming the aldehyde moiety using 1D and 2D NMR techniques.

AssignmentWorkflow Start Unknown Peak @ 9.8-10.0 ppm Step1 Check Multiplicity (1D 1H) Start->Step1 Singlet Singlet Step1->Singlet Typical Doublet Doublet Step1->Doublet Rare (coupling to alpha-H) Step2 HSQC Correlation Singlet->Step2 CarbonCheck Correlates to C @ ~191 ppm? Step2->CarbonCheck Confirm CONFIRMED Aldehyde CarbonCheck->Confirm Yes Reject Reject (Likely OH/NH) CarbonCheck->Reject No (No HSQC spot)

Figure 2: Solvent Selection Decision Tree

Caption: Decision matrix for optimizing resolution based on functional group stability.

SolventChoice Goal Goal: Quantify Aldehyde in Benzoic Acid Derivative Q1 Is COOH proton quantification required? Goal->Q1 PathA Yes Q1->PathA PathB No (Only CHO) Q1->PathB ResultA Select DMSO-d6 (COOH visible @ ~13 ppm) PathA->ResultA ResultB Select CDCl3 (Better resolution, COOH invisible) PathB->ResultB Warning WARNING: In CDCl3, COOH may broaden into baseline ResultB->Warning

Advanced Validation: 2D NMR (HSQC)

For regulatory submission, 1D proton data should be corroborated with 2D HSQC (Heteronuclear Single Quantum Coherence).

  • Objective: Distinguish the aldehyde proton from potential phenolic impurities (which also appear downfield but are exchangeable).

  • Observation: The proton at

    
     9.92 ppm must show a cross-peak to a carbon signal at 
    
    
    
    191.5 ppm
    .
  • Contrast: A carboxylic acid proton (

    
     13.[5]0) or phenolic -OH will not  show a correlation in HSQC (as they are not attached to carbon).
    

References

  • Abraham, R. J., et al. (2006).[8] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.

  • BenchChem. (2025).[6] "A Comparative ¹H NMR Spectral Analysis of 4-Alkoxybenzaldehydes." BenchChem Technical Guides.

  • PubChem. (2025).[2] "Compound Summary: 4-[(3-formylphenoxy)methyl]benzoic acid." National Library of Medicine.

  • Organic Chemistry Guide. (2025). "1H NMR Chemical Shifts for Common Functional Groups."

Sources

Safety & Regulatory Compliance

Safety

3-[(4-Formylphenoxy)methyl]benzoic Acid: Proper Disposal Procedures

[1][2] Executive Summary Immediate Action Required: Treat 3-[(4-formylphenoxy)methyl]benzoic acid as a hazardous organic solid . Do not dispose of via municipal waste or sanitary sewer systems.

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

Immediate Action Required: Treat 3-[(4-formylphenoxy)methyl]benzoic acid as a hazardous organic solid . Do not dispose of via municipal waste or sanitary sewer systems.

This compound is a bifunctional linker containing both a carboxylic acid and a reactive aldehyde . Improper commingling with strong oxidizers (e.g., nitrates, perchlorates) or strong bases (e.g., sodium hydroxide) in waste streams can result in exothermic runaway reactions or pressure buildup.

Disposal Classification: Non-halogenated Organic Solid (unless dissolved in solvent).

Chemical Profile & Hazard Assessment

To dispose of a chemical safely, you must understand its reactivity. This compound is not merely "waste"; it is a chemical system capable of side reactions in the waste drum.

FeatureChemical LogicWaste Management Implication
Functional Group A Aromatic Aldehyde (Formyl group)Reducing Agent: Susceptible to oxidation. Do not mix with oxidizing acids (Nitric, Chromic) in waste containers.
Functional Group B Carboxylic Acid (Benzoic acid derivative)Proton Donor: Will react exothermically with bases. Lowers pH of aqueous waste streams.
Linker Ether (Phenoxy-methyl)Generally stable, but contributes to the organic carbon load requiring high-temperature incineration.
Physical State Solid / PowderHigh surface area increases reactivity if spilled or dusted into the air.

GHS Classifications (Typical for this class):

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[2][1]

  • H335: May cause respiratory irritation.[1]

Waste Segregation Logic (The "Why")

Expert Insight: The most common laboratory accidents involving waste occur when "incompatible" streams are mixed.

  • Scenario: A researcher throws this acidic aldehyde into a "General Organic Waste" bin that contains residual oxidizers or alkaline lysis buffers.

  • Result: The aldehyde oxidizes (exothermic), and the acid neutralizes the base (exothermic). In a closed drum, this heat accelerates decomposition, leading to over-pressurization.

Rule: Segregate this compound into the Non-Halogenated Organic stream.

Decision Tree: Waste Stream Selection

WasteSegregation Start Waste Generation: 3-[(4-formylphenoxy)methyl]benzoic Acid State Is the waste Solid or Liquid? Start->State Solid Solid / Powder State->Solid Liquid Dissolved in Solvent State->Liquid BinA Bin A: Non-Halogenated Organic Solids Solid->BinA Double Bagged SolventCheck Is the solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck BinB Bin B: Non-Halogenated Organic Solvents SolventCheck->BinB No (e.g., DMSO, MeOH) BinC Bin C: Halogenated Organic Solvents SolventCheck->BinC Yes

Figure 1: Logic flow for selecting the correct waste stream to prevent chemical incompatibility.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Excess Powder/Old Reagent)

Use this for pure compound or contaminated solid consumables (gloves, weigh boats).

  • PPE Verification: Wear nitrile gloves, safety goggles, and a lab coat. Ensure a functional fume hood is nearby.[3]

  • Primary Containment:

    • Transfer the solid into a clear, sealable polyethylene bag or a wide-mouth high-density polyethylene (HDPE) jar.

    • Why? Prevents dust generation and protects waste handlers from inhalation hazards (H335).

  • Labeling:

    • Affix a hazardous waste tag immediately.

    • Chemical Name: Write fully: "3-[(4-formylphenoxy)methyl]benzoic Acid". Do not use abbreviations.

    • Hazard Checkbox: Mark "Irritant" and "Toxic".

  • Secondary Containment:

    • Place the sealed primary container into the designated Solid Organic Waste Drum .

    • Ensure the drum lid is sealed immediately after addition.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Use this if the compound is dissolved in solvents like DMSO, DMF, or Methanol.

  • Solvent Identification: Determine if your solvent is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Methanol, DMSO).

  • pH Check (Crucial):

    • If the solution is highly acidic (pH < 2) due to added reagents, neutralize strictly to pH 5–9 before adding to a general organic waste carboy.

    • Self-Validating Step: Dip a pH strip. If it turns red, do not pour into a drum containing basic organic waste (like amines), or heat generation will occur.

  • Transfer:

    • Pour into the appropriate carboy (Halogenated vs. Non-Halogenated) using a funnel.

    • Do not fill >90% capacity to allow for thermal expansion.

  • Rinsing:

    • Triple rinse the original glassware with a compatible solvent (e.g., acetone). Add rinsate to the same waste container.

Emergency Response: Spills

In the event of a powder spill outside the fume hood.

  • Evacuate & Ventilate: If the spill is >50g or dust is visible in the air, evacuate the immediate area to let dust settle (15 mins).

  • PPE Upgrade: Use a fit-tested N95 or P100 respirator if dust potential remains.

  • Dry Cleanup (Preferred):

    • Gently cover the spill with a neutral absorbent (vermiculite or specialized chemical spill pads).

    • Do not use paper towels initially (avoids rapid wicking/dusting).

    • Sweep carefully into a dustpan, minimizing air disturbance.

  • Wet Wipe: Clean the surface with soap and water after bulk removal.

  • Disposal: Treat all spill debris as Protocol A (Solid Waste) .

Regulatory & Compliance Notes

  • RCRA Status (USA): While not explicitly "P-listed" or "U-listed" by specific name, this compound is regulated as a characteristic hazardous waste due to toxicity and reactivity potential.

  • Destruction Method: The preferred industrial disposal method is incineration with secondary combustion chambers to ensure complete oxidation of the aromatic rings.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[3][4]

  • U.S. Environmental Protection Agency (EPA). (2024).

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS) 29 CFR 1910.1200.[5][6]

  • PubChem. (n.d.).

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